

A Comparative Toxicological Assessment: Disperse Red 167 vs. Disperse Red 1

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Compound of Interest

Compound Name: Disperse Red 167

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A comprehensive review of available toxicological data for two common textile dyes, **Disperse Red 167** and Disperse Red 1, reveals significant differences in the depth of their respective safety evaluations. While Disperse Red 1, an azo dye, has been the subject of numerous toxicological studies, data on **Disperse Red 167**, an anthraquinone-derived dye, remains notably scarce.

This guide provides a comparative analysis of the known toxicological profiles of **Disperse Red 167** and Disperse Red 1, aimed at researchers, scientists, and drug development professionals. The available data, including quantitative metrics, experimental methodologies, and potential mechanisms of toxicity, are presented to facilitate an informed assessment of their relative risks.

Summary of Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for Disperse Red 1. Due to the limited publicly available data for **Disperse Red 167**, a direct quantitative comparison is not possible at this time. Safety data sheets for **Disperse Red 167** repeatedly state "no data available" for key toxicological endpoints[1][2].

Table 1: Genotoxicity and Cytotoxicity of Disperse Red 1

Assay Type	Test System	Concentration/ Dose	Results	Reference
Genotoxicity				
Comet Assay	Mouse Liver Cells (in vivo)	0.005 mg/kg bw	Increased primary DNA damage	[3]
Micronucleus Assay	Human Lymphocytes (in vitro)	1.0 µg/mL	Dose-dependent increase in micronuclei	[4]
Micronucleus Assay	Human Hepatoma (HepG2) Cells (in vitro)	2.0 µg/mL	Dose-dependent increase in micronuclei	[4]
Ames Test	Salmonella typhimurium (strains TA98, TA100)	Not Specified	Positive (mutagenic), particularly with metabolic activation	[3]
Cytotoxicity				
Reproductive Toxicity	Male Mice (in vivo)	20, 100, 500 mg/kg bw	Testicular toxicity, increased abnormal sperm, decreased fertility	[4][5]

Table 2: Aquatic Ecotoxicity of Disperse Red 1

Test Organism	Endpoint	Value	Reference
Daphnia similis	EC50 (48h)	0.13 mg/L	[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in key studies on Disperse Red 1.

In Vivo Genotoxicity and Reproductive Toxicity in Mice

A study investigating the effects of Disperse Red 1 on male mice involved the oral administration (gavage) of single doses of 20, 100, and 500 mg/kg body weight. The researchers evaluated testicular parameters, sperm morphology, and DNA damage in testis cells at 8.3, 16.6, and 24.9 days post-treatment. DNA damage was assessed using the Comet assay[4][5].

In Vitro Micronucleus Assay

The genotoxic potential of Disperse Red 1 was assessed in cultured human lymphocytes and human hepatoma (HepG2) cells. The cells were exposed to the dye at concentrations of 1.0 µg/mL and 2.0 µg/mL, respectively. The frequency of micronuclei, which are indicative of chromosomal damage, was then quantified[4].

Toxicological Profile of Disperse Red 167

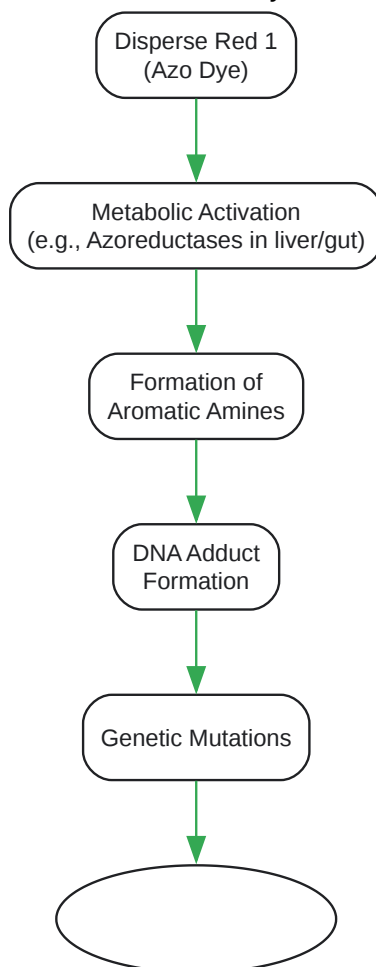
Direct and comprehensive toxicity data for **Disperse Red 167** is largely unavailable in the public domain[1][2]. However, its classification as an anthraquinone dye provides some insight into its potential hazards. Anthraquinone dyes, as a class, have been associated with various toxic effects, including mutagenicity, allergenicity, and carcinogenicity[7]. Some studies have also indicated that certain anthraquinone dyes can cause liver toxicity[8][9].

One study on the microbial toxicity of **Disperse Red 167** found that the raw dye sample was toxic to microorganisms, showing a zone of inhibition in tests[10]. Another study noted that **Disperse Red 167:1** was frequently detected in synthetic garments and has been associated with skin sensitization[11]. While not considered highly toxic to the skin under normal conditions, there is a potential for allergic reactions, and some inconclusive evidence suggests a possible carcinogenic potential for certain disperse dyes[12].

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of toxicity and the experimental processes involved, the following diagrams have been generated using the DOT language.

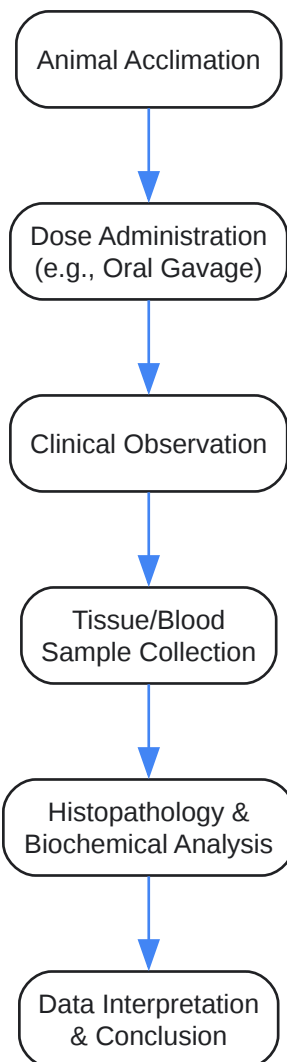
Potential Metabolic Activation and Genotoxicity of Azo Dyes like Disperse Red 1



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Caption: Metabolic activation pathway for azo dyes leading to potential genotoxicity.

General Workflow for In Vivo Rodent Toxicity Study



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Caption: A generalized workflow for conducting an in vivo toxicity assessment in rodents.

Conclusion

The available scientific literature provides a substantial body of evidence detailing the toxicological properties of Disperse Red 1. Studies have demonstrated its potential for genotoxicity, cytotoxicity, and reproductive toxicity. In stark contrast, **Disperse Red 167** lacks a

comprehensive public toxicological profile. While its classification as an anthraquinone dye raises concerns based on the known hazards of this chemical class, specific experimental data on **Disperse Red 167** is urgently needed to perform a thorough risk assessment. Researchers and professionals in drug development and other fields should exercise caution when handling both substances, but particularly **Disperse Red 167**, due to the significant data gaps regarding its safety. Further research into the toxicity of **Disperse Red 167** is critical to ensure its safe use and to provide a more complete comparative analysis with other commonly used dyes.

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